molecular formula C9H14O2S B1424378 (1-{[(Prop-2-en-1-yl)sulfanyl]methyl}cyclopropyl)acetic acid CAS No. 1001907-54-5

(1-{[(Prop-2-en-1-yl)sulfanyl]methyl}cyclopropyl)acetic acid

Cat. No. B1424378
M. Wt: 186.27 g/mol
InChI Key: DZKGIJIEFLDZOV-UHFFFAOYSA-N
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Description

“(1-{[(Prop-2-en-1-yl)sulfanyl]methyl}cyclopropyl)acetic acid” is a chemical compound . It has a molecular formula of C9H14O2S and a molecular weight of 186.27 g/mol.


Synthesis Analysis

The synthesis of similar compounds has been described in patents. For example, a process for the preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives has been patented . This process involves converting 1,1-cyclopropyldimethanol into the corresponding cyclic sulfite using thionyl chloride .


Molecular Structure Analysis

The molecular structure of “(1-{[(Prop-2-en-1-yl)sulfanyl]methyl}cyclopropyl)acetic acid” consists of a cyclopropyl group attached to an acetic acid moiety through a sulfanyl-methyl linkage .

Scientific Research Applications

Synthesis and Structural Characterization

The compound (1-{[(Prop-2-en-1-yl)sulfanyl]methyl}cyclopropyl)acetic acid, while not directly mentioned, is structurally similar to compounds involved in various synthetic and characterization studies. For instance, the synthesis of novel long alkyl chain substituted thiazolidin-4-ones and thiazan-4-one derivatives from 10-undecenoic acid hydrazide has been reported, showcasing the versatility of sulfur-containing compounds in synthesizing heterocyclic compounds with potential biological activities (Rahman et al., 2005). Additionally, the molecular complexes of 1,4-naphthoquinone derivatives, including sulfur atom tethered quinone containing flexible carboxylic acids, have been structurally characterized, highlighting the role of sulfur-containing compounds in forming molecular complexes with diverse structural features (Singh & Baruah, 2011).

Catalytic Applications

Sulfur-containing compounds, similar to (1-{[(Prop-2-en-1-yl)sulfanyl]methyl}cyclopropyl)acetic acid, have found use as catalysts in various chemical reactions. For example, silica immobilized sulfuric acid compounds have been employed as recyclable catalysts for the chemoselective synthesis of 1,1-diacetates, demonstrating the utility of sulfur-based catalysts in organic synthesis (Brojeni et al., 2013).

Biological Activity and Pharmaceutical Applications

Although direct information on (1-{[(Prop-2-en-1-yl)sulfanyl]methyl}cyclopropyl)acetic acid's biological or pharmaceutical applications was not found, related sulfur-containing compounds have been synthesized and evaluated for biological activities. For instance, novel amino acid bearing Schiff base ligand derivatives have been synthesized and assessed for antioxidant and selective xanthine oxidase inhibitory studies, indicating the potential pharmacological relevance of sulfur-containing compounds (Ikram et al., 2015).

Safety And Hazards

The safety and hazards associated with “(1-{[(Prop-2-en-1-yl)sulfanyl]methyl}cyclopropyl)acetic acid” are not specified in the available literature. It is recommended to handle this compound with the usual precautions associated with chemical substances .

properties

IUPAC Name

2-[1-(prop-2-enylsulfanylmethyl)cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2S/c1-2-5-12-7-9(3-4-9)6-8(10)11/h2H,1,3-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKGIJIEFLDZOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSCC1(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704062
Record name (1-{[(Prop-2-en-1-yl)sulfanyl]methyl}cyclopropyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-{[(Prop-2-en-1-yl)sulfanyl]methyl}cyclopropyl)acetic acid

CAS RN

1001907-54-5
Record name (1-{[(Prop-2-en-1-yl)sulfanyl]methyl}cyclopropyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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